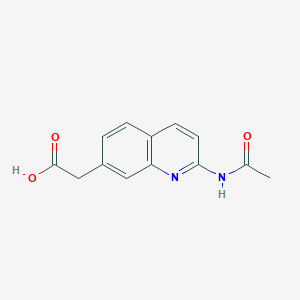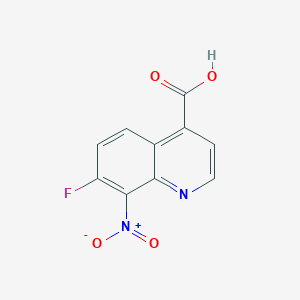
7-Fluoro-8-nitroquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-8-nitroquinoline-4-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C10H5FN2O4. This compound is notable for its unique structural features, which include a fluorine atom at the 7th position and a nitro group at the 8th position on the quinoline ring. These modifications impart distinct chemical and biological properties to the compound, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the nucleophilic substitution of a halogenated quinoline precursor with a fluorine source, followed by nitration to introduce the nitro group . The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the desired substitution and nitration reactions occur efficiently .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-8-nitroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The fluorine atom can be substituted with other nucleophiles, leading to a variety of functionalized quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, each with unique chemical and biological properties .
Scientific Research Applications
7-Fluoro-8-nitroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes and pigments, as well as in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 7-Fluoro-8-nitroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to penetrate cell membranes, while the nitro group can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with enzymes and other proteins, inhibiting their function and leading to various biological effects .
Comparison with Similar Compounds
- 7-Fluoroquinoline-4-carboxylic acid
- 8-Nitroquinoline-4-carboxylic acid
- 7-Fluoro-8-aminoquinoline-4-carboxylic acid
Comparison: Compared to these similar compounds, 7-Fluoro-8-nitroquinoline-4-carboxylic acid is unique due to the presence of both fluorine and nitro groups. This dual modification imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H5FN2O4 |
|---|---|
Molecular Weight |
236.16 g/mol |
IUPAC Name |
7-fluoro-8-nitroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5FN2O4/c11-7-2-1-5-6(10(14)15)3-4-12-8(5)9(7)13(16)17/h1-4H,(H,14,15) |
InChI Key |
HCBZSZPHSCBRFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)C(=O)O)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



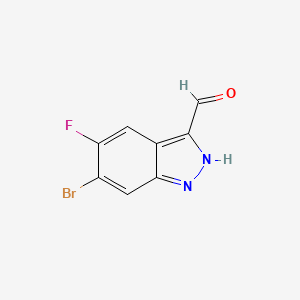

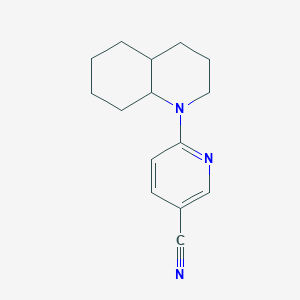

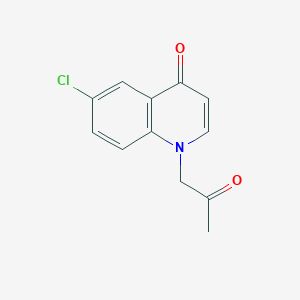

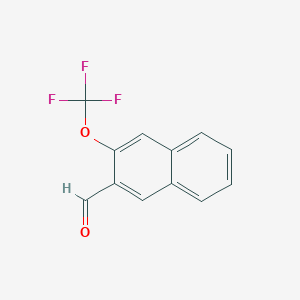
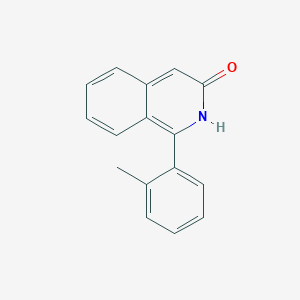


![N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide](/img/structure/B11872078.png)
![2-{[(Naphthalen-1-yl)methoxy]methyl}oxolane](/img/structure/B11872086.png)
